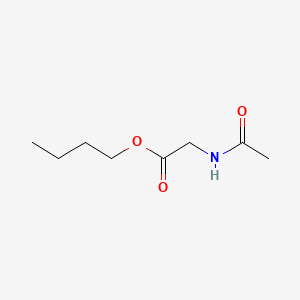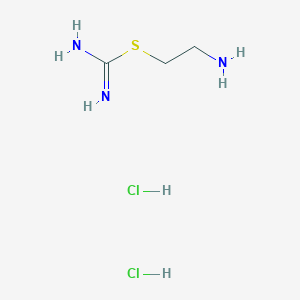
Histamine, N-acetyl-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine, N-acetyl-5-chloro- is a derivative of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, and gastric acid secretion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Histamine, N-acetyl-5-chloro- typically involves the acetylation of histamine followed by chlorination
Industrial Production Methods: In an industrial setting, the production of Histamine, N-acetyl-5-chloro- may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: Histamine, N-acetyl-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of N-acetyl-5-chloro-2-imidazolone.
Reduction: Formation of N-acetyl-5-chloro-2-imidazolidine.
Substitution: Formation of N-acetyl-5-azidohistamine.
Scientific Research Applications
Histamine, N-acetyl-5-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of histamine receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Histamine, N-acetyl-5-chloro- involves its interaction with histamine receptors, particularly H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses such as vasodilation, gastric acid secretion, and neurotransmission. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Histamine: The parent compound, involved in allergic reactions and gastric acid secretion.
N-acetylhistamine: Similar in structure but lacks the chlorine atom.
5-chlorohistamine: Similar in structure but lacks the acetyl group.
Uniqueness: Histamine, N-acetyl-5-chloro- is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interaction with biological targets. This dual modification can enhance its stability and specificity in binding to histamine receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
N-[2-(4-chloro-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)9-3-2-6-7(8)11-4-10-6/h4H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
JZNUYVYWGHWLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(N=CN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


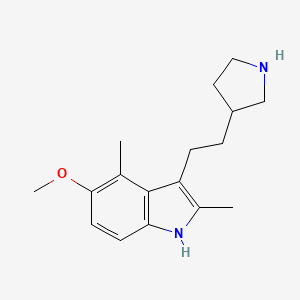

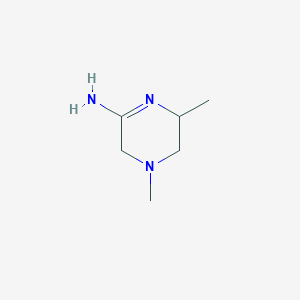
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
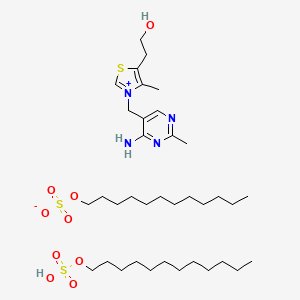
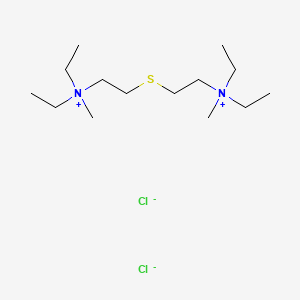
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)

